(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,5R)-5-hydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEYKDXXZCICFZ-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17027-45-1 | |
| Record name | 5-Hydroxypipecolic acid, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017027451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-HYDROXYPIPECOLIC ACID, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR5H6V56KW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Industrially Practical Method Using Synthetic Intermediates (Patent US9790181B2 and WO2015099126A1)
- Starting Materials: Glutamic acid or pyroglutamic acid derivatives.
- Key Steps:
- Protection of amino and hydroxyl groups using suitable protecting groups (e.g., Boc, acetyl).
- Ester reduction and sulfonation of hydroxyl groups.
- Cyclization facilitated by quaternary ammonium salts and iodine salts.
- Hydrolysis and decarboxylation steps to form the piperidine ring and introduce the hydroxyl group.
- Catalysts and Conditions:
- Avoidance of expensive iridium and rhodium catalysts.
- Use of acid catalysts such as hydrochloric acid or p-toluenesulfonic acid in methanol for deprotection.
- Reactions performed under mild conditions suitable for scale-up.
- Advantages:
- High purity crystalline intermediates allow easy isolation and purification.
- The method is safe, operable, and suitable for industrial production.
- Produces optically active (2R,5R) isomer with high stereoselectivity.
- Applications:
- The product serves as a key intermediate for β-lactamase inhibitors.
Table 1: Summary of Industrial Method Features
| Step | Description | Reagents/Catalysts | Notes |
|---|---|---|---|
| Protection | Amino and hydroxyl group protection | Boc2O, acetyl groups | Enables selective reactions |
| Ester reduction | Conversion of esters to alcohols | Reducing agents (e.g., LiAlH4) | Prepares for sulfonation |
| Sulfonation | Activation of hydroxyl group | TsCl, Bu2SnO, DMAP | Facilitates cyclization |
| Cyclization | Ring closure to form piperidine | Quaternary ammonium salts, iodine salts | Key stereoselective step |
| Hydrolysis & Decarboxylation | Removal of protecting groups and ring modification | Acid catalysts (HCl, p-TsOH) | Finalizes product formation |
Enzymatic Kinetic Resolution and Intramolecular Cyclization (RSC Advances, 2015)
- Approach:
- Synthesis of 5-hydroxypipecolic acid derivatives via intramolecular cyclization of epoxy amino acid precursors.
- Use of enzymatic kinetic resolution to separate 2S and 2R isomers efficiently.
- Avoids formation of regioisomeric proline byproducts.
- Key Reactions:
- Boc deprotection with trifluoroacetic acid (TFA).
- Intramolecular nucleophilic attack by free amine on carbon to form the piperidine ring.
- Reprotection of nitrogen with Boc for purification.
- Yields and Purity:
- The fully protected 5-hydroxypipecolic acid obtained in 76% yield.
- Final hydrochloride salt matches reported spectral and optical rotation data.
- Advantages:
- Efficient separation of stereoisomers.
- Avoids hazardous reagents like diazomethane.
- Mild reaction conditions.
- Limitations:
- Requires enzymatic resolution step, which may add complexity.
Multi-Step Stereoselective Total Synthesis (Journal of Chemical Research, 2007)
- Method:
- Starting from enantiomerically pure α-amino alcohols.
- Mesylation at low temperature (-78°C) followed by hydrogenolysis with Pd/C.
- Intramolecular cyclization to form hydroxypipecolic acid core.
- Saponification and purification on ion-exchange resin.
- Yield:
- Overall yield approximately 20% over 9 steps.
- Final product obtained in 80% yield after purification.
- Advantages:
- High stereoselectivity.
- Use of well-established organic transformations.
- Disadvantages:
- Lengthy synthesis with multiple steps.
- Moderate overall yield.
Comparative Analysis of Preparation Methods
| Feature | Industrial Method (Patents) | Enzymatic Resolution (RSC Advances) | Multi-Step Synthesis (J Chem Res) |
|---|---|---|---|
| Starting Material | Glutamic acid / pyroglutamic acid | Epoxy amino acid derivatives | Enantiomerically pure α-amino alcohol |
| Catalyst | Acid catalysts (HCl, p-TsOH), quaternary ammonium salts | Enzymes for kinetic resolution | Pd/C for hydrogenolysis |
| Use of Hazardous Reagents | Avoided | Avoided | Avoided |
| Reaction Conditions | Mild, industrially scalable | Mild, enzymatic | Low temperature (-78°C) for mesylation |
| Stereoselectivity | High, optically pure product | High, enzymatic separation | High, chiral starting material |
| Yield | High purity intermediates, scalable | 76% yield for protected intermediate | 20% overall yield (9 steps) |
| Industrial Applicability | High | Moderate (due to enzymatic step) | Low (lengthy synthesis) |
Detailed Research Findings and Notes
- The industrial method described in patents US9790181B2 and WO2015099126A1 emphasizes safety, cost-effectiveness, and operability by avoiding expensive iridium and rhodium catalysts and hazardous diazomethane reagents, which are common drawbacks in earlier methods.
- The use of crystalline intermediates such as compound (8a) allows for easy purification and ensures high optical purity of the final (2R,5R)-5-hydroxypiperidine-2-carboxylic acid.
- Enzymatic kinetic resolution combined with intramolecular cyclization provides a novel approach to separate stereoisomers efficiently and avoid regioisomeric impurities, as reported in the 2015 RSC Advances paper.
- The multi-step stereoselective synthesis route, while effective in producing the desired stereoisomer, is less practical for large-scale production due to its length and moderate overall yield.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate for biocatalytic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,5R)-5-Hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural configuration and functional groups. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Stereoisomers of 5-Hydroxypiperidine-2-carboxylic Acid
The stereochemistry of hydroxyl and carboxylic acid groups significantly impacts the compound's properties. Key stereoisomers include:
Positional Isomers: Hydroxyl Group Variations
Variations in hydroxyl group position lead to distinct physicochemical behaviors:
- Conformational Stability : The (2R,5R) isomer adopts a chair conformation with axial -OH, reducing steric hindrance compared to equatorial positions in 4-hydroxy derivatives .
- Biological Activity : Positional isomers may target different enzymes; e.g., 3-hydroxy derivatives are explored as glycosidase inhibitors .
Structural Analogues: Piperidine vs. Pyrrolidine Derivatives
Piperidine (6-membered) and pyrrolidine (5-membered) derivatives exhibit distinct ring strain and hydrogen-bonding patterns:
- Functional Groups : The additional hydroxyl in this compound improves water solubility (logP ~ -1.2) compared to pipecolic acid (logP ~ -0.5) .
- Biological Relevance : Pyrrolidine derivatives like bulgecinine () exhibit antibiotic activity, whereas piperidine analogs are explored for neurological targets .
Salt Forms and Derivatives
Salt formation modifies solubility and stability:
- Applications : Hydrochloride salts are preferred in drug formulation for enhanced bioavailability .
Biological Activity
(2R,5R)-5-Hydroxypiperidine-2-carboxylic acid, a piperidine derivative characterized by its unique stereochemistry, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies and sources to elucidate its mechanisms, effects, and applications.
Chemical Structure and Properties
The molecular formula of this compound is , and it features both a hydroxyl group and a carboxylic acid group. These functional groups contribute to its reactivity and interactions with biological molecules.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor . Enzyme inhibition is crucial for modulating various biochemical pathways, which can be instrumental in therapeutic applications. Preliminary studies suggest its potential to inhibit enzymes involved in cancer and neurodegenerative disorders .
Interaction with Biological Targets
The compound exhibits interactions with biological macromolecules such as proteins and nucleic acids. These interactions could influence metabolic pathways and cellular processes. For instance, it has been suggested that this compound may modulate enzyme activity or affect receptor binding .
Anti-inflammatory Properties
There is emerging evidence that this compound possesses anti-inflammatory properties , although further research is required to fully understand its pharmacological effects . The presence of hydroxyl and carboxylic acid groups suggests that it may participate in various biochemical reactions that could mitigate inflammatory responses.
The precise mode of action for this compound remains largely undefined. However, it is hypothesized that the compound interacts with specific targets in a manner that alters their function, leading to changes in cellular processes . Understanding these interactions is vital for elucidating its therapeutic potential.
Pharmacokinetics
Pharmacokinetic studies are essential for determining the bioavailability of this compound. Factors such as absorption, distribution, metabolism, and excretion significantly influence its efficacy as a therapeutic agent . Further investigations into these properties will provide insights into optimizing its use in clinical settings.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Inhibition : A study demonstrated the compound's ability to inhibit specific enzymes linked to metabolic disorders. The findings suggested that this inhibition could lead to altered metabolic pathways beneficial for therapeutic interventions .
- Plant Defense Mechanisms : Research indicated that this compound might play a role in plant defense mechanisms by inducing the expression of pathogenesis-related genes. This suggests potential applications in agricultural biotechnology .
- Cell Signaling Pathways : Investigations into cellular effects revealed that this compound influences cell signaling pathways critical for gene expression and cellular metabolism .
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibitor of enzymes related to cancer and neurodegenerative diseases |
| Anti-inflammatory Effects | Suggested anti-inflammatory properties requiring further investigation |
| Plant Defense Mechanisms | Induces expression of defense-related genes in plants |
| Cell Signaling Influence | Affects signaling pathways involved in gene expression and metabolism |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
